DNK333 Core Pharmacophore: Only the N-Methyl-3,5-bis(trifluoromethyl)benzamide Moiety Yields Potent, Balanced Dual NK1/NK2 Antagonism
In DNK333, the N-methyl-3,5-bis(trifluoromethyl)benzamide moiety is the pharmacophore responsible for dual NK1/NK2 receptor activity. DNK333 itself exhibits pKi = 8.38 at cloned human NK1 and pKi = 8.02 at NK2 receptors [1]. A critical SAR study replaced this benzamide headgroup with six alternative 3,5-disubstituted benzamides (compounds 3–8); the 3,5-bis(trifluoromethyl) was the only substituent that provided balanced high-affinity dual antagonism; for instance, the 3,5-dinitro analogue (compound 3) showed pKb = 8.4 (NK1) and pKb = 7.87 (NK2) in guinea pig trachea functional assay, whereas other substituents led to significant drops in NK2 affinity or imbalance [2]. Furthermore, changing the N-methyl to N-H (parent amide) or to larger alkyl groups was not evaluated in these specific series, but the SAR analysis concluded that steric, electronic, and lipophilic characteristics of the benzamide region are crucial for both NK1 and NK2 activities [2].
| Evidence Dimension | Dual NK1/NK2 receptor antagonist potency and balance (pKi / pKb) |
|---|---|
| Target Compound Data | DNK333 (N-methyl-3,5-bis(trifluoromethyl)benzamide headgroup): pKi(NK1)=8.38, pKi(NK2)=8.02 [1] |
| Comparator Or Baseline | 3,5-dinitro analog (compound 3): pKb(NK1)=8.4, pKb(NK2)=7.87; other analogs with different 3,5-substituents showed reduced NK2 affinity or imbalanced profile [2] |
| Quantified Difference | DNK333 shows <0.4 log unit difference between NK1 and NK2 affinities, while other 3,5-substituted analogs show larger imbalances and loss of NK2 potency. |
| Conditions | Cloned human NK1 and NK2 receptor binding assays; guinea pig trachea functional assay. |
Why This Matters
Procuring the exact N-methyl-3,5-bis(trifluoromethyl)benzamide is essential for replicating the balanced dual NK1/NK2 profile of DNK333; alternative benzamide headgroups fail to recapitulate this balance.
- [1] Gerspacher M, Lewis C, Ball HA, Howes C, Subramanian N, Ryffel K, Fozard JR. Stereoselective preparation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent and orally active dual neurokinin NK(1)/NK(2) receptor antagonist. J Med Chem. 2003;46(16):3508-13. View Source
- [2] Swarna VM, Undem BJ, Korlipara VL. Design and synthesis of 3,5-disubstituted benzamide analogues of DNK333 as dual NK1/NK2 receptor probes. Bioorg Med Chem Lett. 2007;17(4):890-4. View Source
